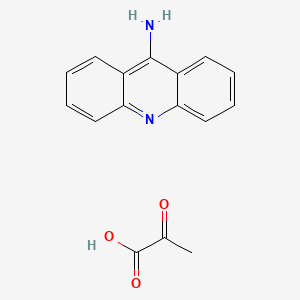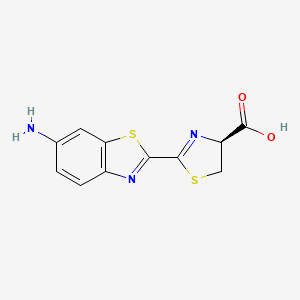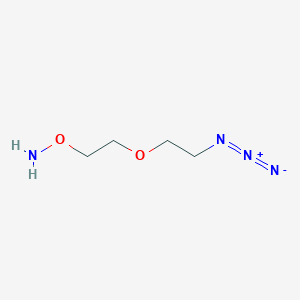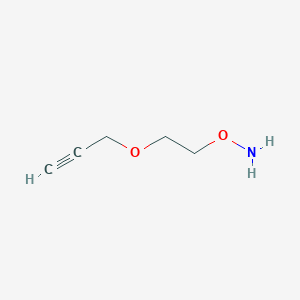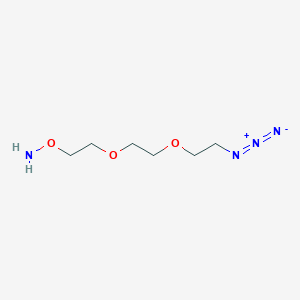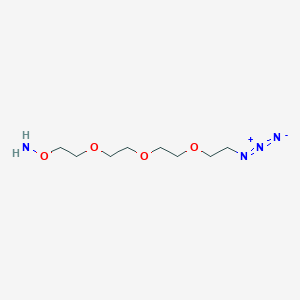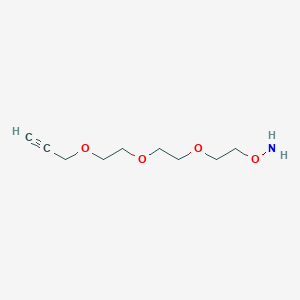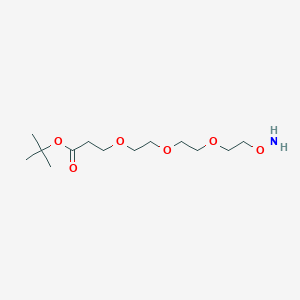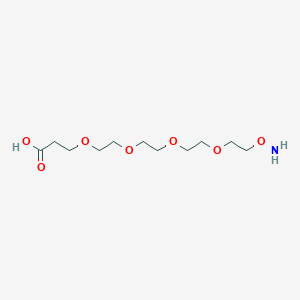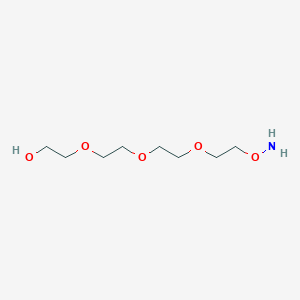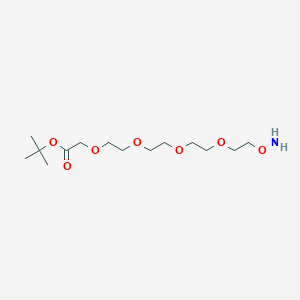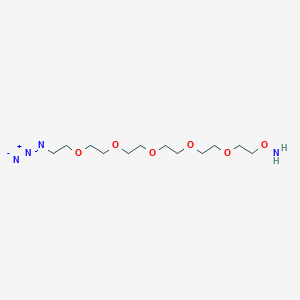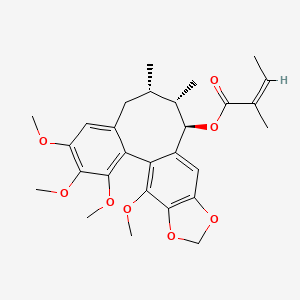
Angeloylisogomisin O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angeloylisogomisin O is a natural lignan compound isolated from the aerial parts of Schisandra propinqua var. propinqua . It belongs to the phenylpropanoids class and is known for its potential biological activities . The compound has a molecular formula of C28H34O8 and a molecular weight of 498.56 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is primarily obtained through extraction from natural sources rather than synthetic production .
Analyse Des Réactions Chimiques
Types of Reactions
Angeloylisogomisin O undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Angeloylisogomisin O has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Angeloylisogomisin O involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The exact molecular targets and pathways are still under investigation, but it is known to influence the expression of certain genes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Angeloylisogomisin O is similar to other lignan compounds such as:
Angeloylgomisin O: Another lignan with anti-inflammatory properties.
Gomisin O: Known for its antioxidant activities.
Benzoylgomisin O: Exhibits various biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific biological activities. Its distinct molecular configuration allows it to interact with different molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
[(9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUDCPSZWPLXKT-XXDSNBTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83864-70-4 |
Source


|
| Record name | Angeloylisogomisin O | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANGELOYLISOGOMISIN O | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/046M30W397 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the natural sources of Angeloylisogomisin O?
A1: this compound has been isolated from the stems of the plant Schisandra propinqua [, ]. It is a dibenzocyclooctadiene lignan, a class of compounds found in various Schisandra species.
Q2: What other dibenzocyclooctadiene lignans have been found alongside this compound in Schisandra propinqua?
A2: In addition to this compound, researchers have identified several other dibenzocyclooctadiene lignans within Schisandra propinqua. These include Tigloylgomisin P, Angeloylgomisin O, Kadsulignan L, (+/-) 5,8-epoxyl-6, 7-dimethyl-2',3',2\",3\"-dimethylenedioxy-4', 1\"-dimethyl-1,2:3,4-dibenzo-1, 3-cyclooctadiene, and Wuweizisu C []. Another study also identified Isogomisin O, Gomisin O, Benzoylgomisin O, and Epigomisin O from the same plant []. This highlights the rich diversity of these compounds within this particular species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
